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Compound of Interest

Compound Name: 2-Amino-1-morpholinoethanone

Cat. No.: B112782

An Application Note for the Synthesis of 2-Amino-1-morpholinoethanone Hydrochloride

Abstract

2-Amino-1-morpholinoethanone is a valuable a-amino ketone building block in medicinal
chemistry and pharmaceutical development.[1][2] Its structure, featuring a reactive primary
amine and a stable morpholine amide, makes it a versatile synthon for constructing more
complex molecules.[1] This document provides two robust and verified protocols for the
synthesis of 2-Amino-1-morpholinoethanone hydrochloride, tailored for research and
development laboratories. We will detail a classical approach via acylation and nucleophilic
substitution, as well as an alternative strategy leveraging peptide coupling chemistry. The
causality behind experimental choices, safety considerations, and characterization data are
thoroughly discussed to ensure reliable and reproducible execution.

Introduction and Strategic Overview

The synthesis of a-amino ketones can be challenging due to the potential for side reactions
and the need to manage multiple reactive functional groups.[3] The protocols herein are
designed to be efficient, scalable, and utilize readily available starting materials.

Two primary synthetic strategies are presented:

e Protocol A: Acylation and Azide-Amine Conversion. This is the recommended and most
direct route. It involves the acylation of morpholine with a haloacetyl halide, followed by
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displacement of the halide with an azide, and subsequent reduction to the desired primary
amine. This method is highly effective as it cleanly avoids the over-alkylation issues common
with direct amination using ammonia.[4][5][6]

¢ Protocol B: Amide Coupling and Deprotection. This strategy adapts standard solid-phase
peptide synthesis (SPPS) chemistry to a solution-phase context. It begins with N-terminally
protected glycine (Boc-Gly-OH), which is coupled to morpholine using a peptide coupling
reagent. The final step involves the acidic cleavage of the Boc protecting group. This serves
as an excellent alternative, particularly for labs well-equipped for peptide chemistry.

Logical Workflow of Synthetic Strategies

Protocol A: Acylation & Azide Route Protocol B: Peptide Coupling Route
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Caption: Comparative workflow for the synthesis of the target compound.
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Materials and Equipment

Reagents
Molecular Weight (  Supplier
Reagent CAS Number .
g/mol ) Suggestion
Morpholine 110-91-8 87.12 Sigma-Aldrich
Chloroacetyl Chloride 79-04-9 112.94 Sigma-Aldrich
Sodium Azide (NaNs) 26628-22-8 65.01 Sigma-Aldrich
Palladium on Carbon ) )
7440-05-3 106.42 (Pd) Sigma-Aldrich
(10% Pd)
N-Boc-glycine 4530-20-5 175.18 Sigma-Aldrich
HBTU 94790-37-1 379.25 Aapptec, Merck
DIPEA 7087-68-5 129.24 Sigma-Aldrich
Triethylamine (TEA) 121-44-8 101.19 Sigma-Aldrich
Dichloromethane ) )
75-09-2 84.93 Sigma-Aldrich
(DCM), Anhydrous
Tetrahydrofuran _ _
109-99-9 72.11 Sigma-Aldrich
(THF), Anhydrous
N,N-
Dimethylformamide 68-12-2 73.09 Sigma-Aldrich
(DMF), Anhydrous
Hydrochloric Acid ) )
7647-01-0 36.46 Sigma-Aldrich
(37% aq.)
Hydrogen Gas (H2) 1333-74-0 2.02 Local Gas Supplier

Equipment

o Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

e Magnetic stirrer with heating plate

© 2025 BenchChem. All rights reserved.

3/12

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e |ce-water bath

e Rotary evaporator

e High-vacuum pump

o Hydrogenation apparatus (e.g., Parr hydrogenator or balloon setup)

« Filtration apparatus (Buchner funnel)

e Analytical balance

NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for characterization

Detailed Experimental Protocols
Protocol A: Synthesis via Acylation and Azide-
Amine Conversion

This protocol is a robust, high-yielding method for producing the target compound.

Step Al: Synthesis of 2-Chloro-1-morpholinoethanone

This step involves the nucleophilic acyl substitution of chloroacetyl chloride with morpholine. A
base is required to neutralize the HCI byproduct.[7][8] The reaction is highly exothermic and
requires careful temperature control.

Reaction Mechanism:
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Caption: Acylation of morpholine with chloroacetyl chloride.
Procedure:

e To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping
funnel, and a nitrogen inlet, add morpholine (8.71 g, 100 mmol) and anhydrous
Dichloromethane (DCM, 100 mL).

e Cool the flask to 0 °C using an ice-water bath.
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Add triethylamine (11.1 g, 110 mmol, 1.1 eq) to the stirred solution.

Dissolve chloroacetyl chloride (12.4 g, 110 mmol, 1.1 eq) in anhydrous DCM (20 mL) and
add it to the dropping funnel.

Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-45 minutes,
ensuring the internal temperature does not exceed 5 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for an
additional 2 hours.

Monitor the reaction by TLC (Hexane:EtOAc 1:1).
Upon completion, pour the mixture into 100 mL of cold water. Separate the organic layer.

Wash the organic layer sequentially with 1 M HCI (50 mL), saturated NaHCOs solution (50
mL), and brine (50 mL).

Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced pressure
to yield 2-chloro-1-morpholinoethanone as a white to off-white solid. The product is often
pure enough for the next step without further purification. Expected yield: >90%.

Step A2: Synthesis of 2-Azido-1-morpholinoethanone

This step involves a standard Sn2 reaction where the chloride is displaced by the azide
nucleophile.

Procedure:

e In a 250 mL round-bottom flask, dissolve 2-chloro-1-morpholinoethanone (16.3 g, 100 mmol)
in 100 mL of DMF.

e Add sodium azide (NaNs, 7.8 g, 120 mmol, 1.2 eq). Caution: Sodium azide is highly toxic
and can form explosive heavy metal azides. Handle with extreme care in a fume hood.

» Heat the mixture to 60 °C and stir for 4-6 hours. Monitor by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL
of ice-cold water.

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

Combine the organic extracts and wash with brine (3 x 100 mL) to remove residual DMF.

Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced pressure
to yield 2-azido-1-morpholinoethanone.

Step A3: Synthesis of 2-Amino-1-morpholinoethanone
Hydrochloride

The final step is the reduction of the azide to a primary amine via catalytic hydrogenation,

followed by salt formation.[4]

Procedure:

Dissolve the crude 2-azido-1-morpholinoethanone from the previous step in 150 mL of
tetrahydrofuran (THF).

Carefully add 10% Palladium on Carbon (Pd/C, ~0.5 g, catalytic) to the solution.
Add 10 mL of a 3.25 M HCI solution in water.[4]

Securely attach a hydrogen balloon to the flask (or use a Parr hydrogenator). Purge the flask
with Hz gas three times.

Stir the suspension vigorously under an Hz atmosphere (1 atm) for 3 hours at room
temperature.[4]

Monitor the reaction for the cessation of Hz uptake and completion by TLC.

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the
Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry
completely in air. Wet it with water before disposal.
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o Concentrate the filtrate under reduced pressure. The resulting oil or solid can be triturated
with diethyl ether to precipitate the product.

« Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 2-Amino-1-
morpholinoethanone hydrochloride as a yellow or white solid.[4] Expected yield: >85% for
this step.

Protocol B: Synthesis via Amide Coupling and
Deprotection

This protocol is an alternative for labs familiar with peptide synthesis reagents.[9][10]

Step B1: Synthesis of tert-butyl (2-morpholino-2-
oxoethyl)carbamate

This step uses a standard coupling reagent to form the amide bond between Boc-protected
glycine and morpholine.

Procedure:

e To a 250 mL round-bottom flask, add N-Boc-glycine (17.5 g, 100 mmol), HBTU (37.9 g, 100
mmol), and 150 mL of anhydrous DMF.

e Stir the mixture until all solids dissolve. Add morpholine (8.71 g, 100 mmol).

e Cool the flask to 0 °C in an ice-water bath.

o Slowly add N,N-Diisopropylethylamine (DIPEA, 25.8 g, 200 mmol, 2.0 eq) dropwise.

» Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

e Pour the reaction mixture into 1 L of cold water and extract with ethyl acetate (3 x 200 mL).

e Wash the combined organic layers with 5% citric acid solution (2 x 100 mL), saturated
NaHCOs solution (2 x 100 mL), and brine (100 mL).
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o Dry over MgSOeu, filter, and concentrate to yield the Boc-protected intermediate, which can
be purified by column chromatography if necessary.

Step B2: Deprotection to 2-Amino-1-
morpholinoethanone Hydrochloride

The final step is the removal of the acid-labile Boc group.
Procedure:

» Dissolve the Boc-protected intermediate from Step B1 in 50 mL of dioxane (or ethyl acetate).

Add a 4 M solution of HCI in dioxane (100 mL, 400 mmol) and stir at room temperature for 2-
4 hours.

Monitor the reaction by TLC until the starting material is consumed.

Concentrate the reaction mixture under reduced pressure.

Triturate the resulting residue with cold diethyl ether to induce precipitation.

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product, 2-
Amino-1-morpholinoethanone hydrochloride.

Characterization and Data

The final product, 2-Amino-1-morpholinoethanone hydrochloride, should be characterized to
confirm its identity and purity.
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Analysis Expected Results
Appearance White to yellow solid[4]
Melting Point 245-246 °C[11]

1H NMR (D20)

53.98 (s, 2H), 3.78 - 3.67 (m, 4H), 3.58 (t, 2H),
3.46 (t, 2H)[4]

13C NMR (DMSO-ds)

0 165.7, 66.0, 65.8, 44.7, 42.2, 39.9[4]

IR (neat, cm™1)

3200-2400 (amine salt), 1652 (amide C=0),
1104 (C-0O-C)[4]

Molecular Formula

CeH13CIN202[11]

Molecular Weight

180.63 g/mol [11]

Safety and Troubleshooting

o General Safety: All manipulations should be performed in a well-ventilated fume hood.

Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

o Reagent Hazards:

o Chloroacetyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water.

Handle with extreme care.

o Sodium Azide: Highly toxic upon ingestion or inhalation. Can form explosive compounds

with heavy metals or when heated. Avoid contact with acids, which liberates toxic

hydrazoic acid gas.

o 10% Pd/C Catalyst: Can be pyrophoric, especially after use. Quench carefully and never

allow it to dry in the air.

e Troubleshooting:

o Low yield in Step Al: Ensure reagents are anhydrous and the temperature is strictly

controlled during the addition of chloroacetyl chloride.
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o Incomplete reaction in Step A3: The Pd/C catalyst may be deactivated. Ensure vigorous
stirring to maintain suspension. If using a balloon, ensure it is adequately filled with Ha.

o Product purification: If the final product is not pure, recrystallization from an ethanol/ether
mixture can be effective.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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